Cas no 31404-03-2 (8-Methyl-1-thia-4-azaspiro[4.5]decane)
![8-Methyl-1-thia-4-azaspiro[4.5]decane structure](https://www.kuujia.com/scimg/cas/31404-03-2x500.png)
8-Methyl-1-thia-4-azaspiro[4.5]decane Chemical and Physical Properties
Names and Identifiers
-
- 8-methyl-1-thia-4-azaspiro[4.5]decane
- methylthiaazaspirodecane
- RP10526
- 8-methyl-4-thia-1-azaspiro[4.5]decane
- MFCD16140310
- 31404-03-2
- AKOS005072093
- EN300-736840
- BE-0745
- 8-Methyl-1-thia-4-azaspiro[4.5]decane
-
- MDL: MFCD16140310
- Inchi: 1S/C9H17NS/c1-8-2-4-9(5-3-8)10-6-7-11-9/h8,10H,2-7H2,1H3
- InChI Key: OWSMXZFIYFMBQY-UHFFFAOYSA-N
- SMILES: S1CCNC21CCC(C)CC2
Computed Properties
- Exact Mass: 171.10817072g/mol
- Monoisotopic Mass: 171.10817072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 37.3
8-Methyl-1-thia-4-azaspiro[4.5]decane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM213785-250mg |
8-Methyl-1-thia-4-azaspiro[4.5]decane |
31404-03-2 | 95% | 250mg |
$*** | 2023-03-30 | |
abcr | AB269300-5 g |
8-Methyl-1-thia-4-azaspiro[4.5]decane, 95%; . |
31404-03-2 | 95% | 5 g |
€1,023.00 | 2023-07-20 | |
abcr | AB269300-5g |
8-Methyl-1-thia-4-azaspiro[4.5]decane, 95%; . |
31404-03-2 | 95% | 5g |
€1023.00 | 2025-02-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M879638-1g |
8-Methyl-1-thia-4-azaspiro[4.5]decane |
31404-03-2 | 95% | 1g |
¥2,787.30 | 2022-09-01 | |
Apollo Scientific | OR33549-5g |
8-Methyl-1-thia-4-azaspiro[4.5]decane |
31404-03-2 | 95% | 5g |
£832.00 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M879638-500mg |
8-Methyl-1-thia-4-azaspiro[4.5]decane |
31404-03-2 | 95% | 500mg |
¥2,212.20 | 2022-09-01 | |
Enamine | EN300-736840-0.25g |
8-methyl-1-thia-4-azaspiro[4.5]decane |
31404-03-2 | 95.0% | 0.25g |
$381.0 | 2025-03-11 | |
Enamine | EN300-736840-5.0g |
8-methyl-1-thia-4-azaspiro[4.5]decane |
31404-03-2 | 95.0% | 5.0g |
$1199.0 | 2025-03-11 | |
Enamine | EN300-736840-2.5g |
8-methyl-1-thia-4-azaspiro[4.5]decane |
31404-03-2 | 95.0% | 2.5g |
$810.0 | 2025-03-11 | |
Enamine | EN300-736840-10.0g |
8-methyl-1-thia-4-azaspiro[4.5]decane |
31404-03-2 | 95.0% | 10.0g |
$1778.0 | 2025-03-11 |
8-Methyl-1-thia-4-azaspiro[4.5]decane Related Literature
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
Additional information on 8-Methyl-1-thia-4-azaspiro[4.5]decane
Recent Advances in the Study of 8-Methyl-1-thia-4-azaspiro[4.5]decane (CAS: 31404-03-2)
The compound 8-Methyl-1-thia-4-azaspiro[4.5]decane (CAS: 31404-03-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique spirocyclic structure and potential therapeutic applications. This research brief aims to provide an overview of the latest studies focusing on the synthesis, biological activity, and pharmacological potential of this compound, as well as its derivatives.
Recent literature highlights the importance of spirocyclic compounds in drug discovery, particularly due to their three-dimensional complexity and ability to interact with biological targets in a selective manner. The spirocyclic scaffold of 8-Methyl-1-thia-4-azaspiro[4.5]decane offers a promising framework for the development of novel bioactive molecules, with potential applications in central nervous system (CNS) disorders, antimicrobial therapy, and beyond.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 8-Methyl-1-thia-4-azaspiro[4.5]decane, emphasizing the use of catalytic asymmetric synthesis to achieve high enantiomeric purity. The researchers demonstrated that the compound could be efficiently synthesized via a [3+2] cycloaddition reaction, followed by selective methylation. This method not only improved yield but also reduced the formation of undesirable byproducts, making it a viable option for large-scale production.
In terms of biological activity, preliminary in vitro studies have shown that 8-Methyl-1-thia-4-azaspiro[4.5]decane exhibits moderate inhibitory effects on certain neurotransmitter receptors, including the serotonin 5-HT2A receptor. This finding suggests potential utility in the treatment of psychiatric disorders such as schizophrenia and depression. Further investigations are underway to elucidate the compound's mechanism of action and optimize its pharmacological profile.
Another area of interest is the antimicrobial potential of 8-Methyl-1-thia-4-azaspiro[4.5]decane derivatives. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that structural modifications of the spirocyclic core could enhance antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). These findings open new avenues for the development of next-generation antibiotics targeting resistant bacterial strains.
Despite these promising results, challenges remain in the clinical translation of 8-Methyl-1-thia-4-azaspiro[4.5]decane-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, 8-Methyl-1-thia-4-azaspiro[4.5]decane (CAS: 31404-03-2) represents a versatile scaffold with significant potential in drug discovery. Recent advances in synthesis and biological evaluation have laid the groundwork for future research, particularly in CNS and antimicrobial applications. Continued exploration of its derivatives and mechanisms of action will be critical to unlocking its full therapeutic value.
31404-03-2 (8-Methyl-1-thia-4-azaspiro[4.5]decane) Related Products
- 1189712-00-2(N-(2-fluoro-4-methylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide)
- 2138221-27-7(1-(butan-2-yl)-5-chloro-4-(chloromethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole)
- 1039928-99-8(4-(1H-1,2,4-triazol-1-yl)butan-2-amine)
- 2094887-00-8(3-chloro-6-2-(oxolan-2-yl)-1,3-thiazol-4-ylpyridazine)
- 1336250-84-0((2R)-1-(2-bromo-4-methylphenyl)propan-2-amine)
- 1858585-29-1(benzyl N-(2-methoxyethyl)-N-(prop-2-en-1-yl)carbamate)
- 2412506-53-5(VCL-F (Venetoclax impurity))
- 22430-64-4(4,6-Dimethyl-1H-indene)
- 1217367-73-1((D-Trp6)-LHRH (1-6) amide Pyr-His-Trp-Ser-Tyr-D-Trp-NH2)
- 2228140-72-3(1-(furan-2-yl)-3-hydroxycyclobutane-1-carboxylic acid)
